Ribocil -

Ribocil

Catalog Number: EVT-280469
CAS Number:
Molecular Formula: C19H22N6OS
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ribocil is a synthetic small molecule identified through phenotypic screening for inhibitors of the riboflavin biosynthesis pathway in Escherichia coli [, ]. It acts as a highly selective antagonist of the flavin mononucleotide (FMN) riboswitch, a non-coding RNA element regulating riboflavin biosynthesis and transport genes [, ]. Ribocil's discovery has significant implications for developing novel antibacterial agents targeting bacterial riboswitches, an underexplored class of antibacterial targets [].

Molecular Structure Analysis

While a detailed molecular structure analysis is not provided in the abstracts, key insights emerge from the research. Ribocil possesses a chemical scaffold entirely distinct from its natural ligand, FMN []. Crystal structure analysis of (S)-Ribocil in complex with the FMN riboswitch from Fusobacterium nucleatum revealed its binding mode within the FMN pocket []. This analysis also provided insights into how resistance mutations might weaken Ribocil binding []. Further structural studies, including those with analogs, have provided insights into the structure-activity relationship of Ribocil [].

Mechanism of Action

Ribocil functions as a competitive inhibitor of FMN, binding to the FMN-binding pocket of the FMN riboswitch and disrupting its regulatory function [, ]. This binding prevents FMN from interacting with the riboswitch, leading to the repression of riboflavin biosynthesis genes (e.g., ribA and ribB) and ultimately inhibiting bacterial growth [, ]. Ribocil effectively inhibits the production of riboflavin and its metabolites in treated cells []. Reporter gene assays have demonstrated that Ribocil inhibits GFP expression under the control of wild-type FMN riboswitch constructs, but not those carrying resistance mutations [].

Applications
  • Validating Riboswitches as Antibacterial Targets: Ribocil's discovery and characterization have provided compelling evidence for the viability of targeting bacterial riboswitches, including potentially other non-coding RNA elements, for developing novel antibacterial agents [, , ].
  • Understanding Riboswitch Structure and Function: Studies employing Ribocil have significantly advanced our understanding of the FMN riboswitch's structure, function, and ligand-binding mechanisms [, , ]. This knowledge is crucial for designing more potent and selective riboswitch inhibitors [].
  • Developing Novel Antibacterial Agents: Ribocil serves as a lead compound for developing new antibiotics, particularly against multidrug-resistant Gram-negative bacteria [, , ]. By leveraging the eNTRy rules, researchers have successfully enhanced Ribocil's accumulation in Gram-negative bacteria, leading to compounds with potent antibacterial activity against clinically relevant pathogens [].
  • High-Throughput Screening for RNA-Binding Small Molecules: Ribocil's discovery through phenotypic screening and subsequent validation have paved the way for high-throughput screening approaches targeting RNA, particularly using affinity-selection mass spectrometry (AS-MS) []. This approach holds significant promise for identifying novel RNA-binding small molecules with therapeutic potential [].
Future Directions
  • Optimizing Ribocil Analogs: Further research will likely focus on developing more potent and drug-like Ribocil analogs with improved pharmacological properties, such as enhanced potency, favorable pharmacokinetics, and reduced toxicity [, ].
  • Expanding the Spectrum of Activity: Exploring Ribocil's activity against a wider range of bacterial species, particularly those posing significant clinical challenges, will be crucial for expanding its therapeutic potential [, ].
  • Investigating Resistance Mechanisms: Understanding the mechanisms underlying Ribocil resistance, including mutations in the FMN riboswitch, will be critical for developing strategies to circumvent or mitigate resistance development [, ].
  • Exploring Other Riboswitch Targets: Given the success of targeting the FMN riboswitch, future research might explore other essential bacterial riboswitches as potential drug targets [].

Flavin mononucleotide (FMN)

    Compound Description: Flavin mononucleotide (FMN) is a naturally occurring coenzyme and the natural ligand for the FMN riboswitch. [, , , ] It plays a crucial role in various metabolic processes.

    Relevance: Ribocil acts as a synthetic mimic of FMN, competing for binding to the FMN riboswitch. Despite their structural differences, both molecules bind to the same pocket within the riboswitch, affecting its regulatory function. Ribocil exhibits a high selectivity for the FMN riboswitch, mimicking the natural ligand's binding and inhibiting bacterial growth. [, ]

Ribocil A

    Compound Description: Ribocil A is a close structural isomer of Ribocil B (Ribocil) and is considered a "non-binder" to the FMN riboswitch. []

    Relevance: Despite the close structural similarity to Ribocil, Ribocil A does not bind effectively to the FMN riboswitch. Molecular dynamics simulations revealed that Ribocil A exhibits a rugged free-energy landscape when interacting with the aptamer domain of the FMN riboswitch, contrasting with the funnel-like landscape observed for Ribocil. [] This difference in binding behavior highlights the importance of specific molecular interactions for effective binding and inhibition of the FMN riboswitch.

Ribocil C

    Compound Description: Ribocil C is a derivative of Ribocil that demonstrates improved activity against Gram-negative bacteria. [, , ]

    Relevance: Initial studies on Ribocil focused on its activity against Gram-positive bacteria. Ribocil C, designed based on "eNTRy rules" for compound accumulation in Gram-negative bacteria, exhibits enhanced penetration and activity against these challenging pathogens, including Escherichia coli and other ESKAPE pathogens. [, ] This derivative underscores the potential for modifying Ribocil's structure to overcome limitations and broaden its antibacterial spectrum.

6DNM

    Compound Description: 6DNM is a DNA gyrase inhibitor that primarily exhibits activity against Gram-positive bacteria. []

    Relevance: Though not directly related to Ribocil in terms of structure or target, 6DNM serves as an example of an antibiotic whose spectrum of activity was successfully expanded to include Gram-negative bacteria using the "eNTRy rules," similar to the development of Ribocil C. [] This highlights the potential of applying rational design principles to enhance the efficacy of existing antibiotics against challenging Gram-negative pathogens.

Debio-1452

    Compound Description: Debio-1452 is a FabI inhibitor, belonging to a class of antibiotics that inhibit bacterial fatty acid biosynthesis. It primarily shows activity against Gram-positive bacteria. []

    Relevance: Like 6DNM, Debio-1452 exemplifies an antibiotic whose activity spectrum was successfully broadened to encompass Gram-negative bacteria using the "eNTRy rules," illustrating the applicability of this approach beyond Ribocil and highlighting its potential as a general strategy for antibiotic development. [] This approach offers a new avenue for addressing the pressing need for novel antibiotics against multi-drug resistant Gram-negative infections.

Properties

Product Name

Ribocil

IUPAC Name

2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one

Molecular Formula

C19H22N6OS

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26)

InChI Key

ZSXCVAIJFUEGJR-UHFFFAOYSA-N

SMILES

CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4

Solubility

Soluble in DMSO

Synonyms

Ribocil;

Canonical SMILES

CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.